(2R)-2,3-Bis(octyloxy)propan-1-OL
Description
(2R)-2,3-Bis(octyloxy)propan-1-OL is a chiral diol featuring two octyloxy groups at positions 2 and 3 of a propan-1-ol backbone, with an R-configuration at carbon 2. Its stereochemistry may influence interactions in chiral environments, such as biological membranes or asymmetric catalysis.
Properties
CAS No. |
185433-67-4 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R)-2,3-dioctoxypropan-1-ol |
InChI |
InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-18-19(17-20)22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
QWHKYVBQPAUEPF-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCOC[C@@H](CO)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOCC(CO)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis(octyloxy)propan-1-OL typically involves the reaction of (2R)-glycidol with octanol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in (2R)-glycidol, followed by the nucleophilic attack of octanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (2R)-2,3-Bis(octyloxy)propan-1-OL may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis(octyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cationic Lipids for Drug Delivery
One of the primary applications of (2R)-2,3-Bis(octyloxy)propan-1-OL is as a component in cationic lipid formulations used for the delivery of nucleic acids such as siRNA and mRNA. These lipid nanoparticles (LNPs) are essential for gene therapy and vaccine development. The compound's structure allows it to form stable complexes with nucleic acids, facilitating their transport into cells while enhancing cellular uptake and bioavailability .
Antiviral and Anticancer Properties
Research has indicated that cationic lipids, including those containing (2R)-2,3-Bis(octyloxy)propan-1-OL, can exhibit antiviral properties by disrupting viral membranes. Additionally, they have shown potential in anticancer therapies by delivering therapeutic agents directly to tumor cells, thereby minimizing systemic toxicity .
Formulation of Nanoparticles
(2R)-2,3-Bis(octyloxy)propan-1-OL is utilized in the formulation of nanoparticles that can encapsulate drugs or genes. These nanoparticles can be engineered to release their payload in response to specific stimuli (e.g., pH changes or temperature variations), which is particularly useful in targeted therapies .
Surface Modification
The compound can also be used for surface modification of nanoparticles to enhance their stability and biocompatibility. By attaching (2R)-2,3-Bis(octyloxy)propan-1-OL to nanoparticle surfaces, researchers can improve the pharmacokinetics of drug formulations and reduce immunogenic responses .
Development of Smart Materials
In materials science, (2R)-2,3-Bis(octyloxy)propan-1-OL serves as a building block for creating smart materials that respond to environmental changes. These materials can be used in applications such as sensors or actuators due to their ability to change properties under specific conditions .
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require flexibility and durability. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of these materials .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis(octyloxy)propan-1-OL involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs in Polymer Chemistry
Example Compounds :
- PCDTBT-8 and PFDT2BT-8 (): These polymers incorporate octyloxy groups on benzothiadiazole (BT) acceptors to improve solubility and processability. While the target compound is a small molecule, its octyloxy groups similarly enhance solubility in organic solvents. However, the polymers exhibit lower HOMO-LUMO gaps (e.g., PCDTBT-8: HOMO = -5.3 eV, LUMO = -3.5 eV) due to extended conjugation, unlike the non-conjugated diol .
Key Differences :
| Property | (2R)-2,3-Bis(octyloxy)propan-1-OL | PCDTBT-8/PFDT2BT-8 |
|---|---|---|
| Molecular Weight | ~330 g/mol (estimated) | 42.2–91.6 kDa |
| Conjugation | None | Extended π-system |
| Application | Surfactant, stabilizer | Photovoltaics |
Substituent Variations in Amine Derivatives
Example Compounds :
- R-N,N-dimethyl-1-[(9Z,12Z)-octadecadienyloxy]-3-(octyloxy)propan-2-amine (): This amine derivative shares the propanol backbone and octyloxy group but replaces the hydroxyl with a dimethylamine group. The unsaturated dienyloxy chain increases flexibility, whereas the target compound’s hydroxyl group enables hydrogen bonding, affecting solubility and reactivity .
Key Differences :
| Property | (2R)-2,3-Bis(octyloxy)propan-1-OL | Amine Derivative () |
|---|---|---|
| Functional Group | -OH | -N(CH₃)₂ |
| Polarity | Higher (due to -OH) | Lower |
| Potential Use | Drug delivery, emulsifiers | Lipid nanoparticles |
Functional Group Replacements
Example Compound :
- 2,3-Bis[perfluoroalkylthio]propan-1-ol (): This compound replaces oxygen with sulfur and uses perfluoroalkyl chains. The thioether groups increase chemical resistance, while fluorination enhances thermal stability. In contrast, the target compound’s ether linkages and alkyl chains prioritize biodegradability and compatibility with organic solvents .
Key Differences :
| Property | (2R)-2,3-Bis(octyloxy)propan-1-OL | Perfluorinated Analog () |
|---|---|---|
| Chain Type | Alkyl (C₈H₁₇O) | Perfluoroalkyl (C₆–C₂₀F) |
| Thermal Stability | Moderate | High |
| Environmental Impact | Biodegradable | Persistent |
Stereochemical Considerations
The R-configuration at carbon 2 distinguishes the target compound from stereoisomers like the S-enantiomer or racemic mixtures. highlights stereospecific amine derivatives (e.g., (2S)-N,N-dimethyl-1-[(9Z,12Z)-octadecadienyloxy]-3-(octyloxy)propan-2-amine), where chirality affects membrane permeability in lipid nanoparticles . Similarly, the target compound’s R-configuration may optimize interactions in chiral environments, such as enantioselective catalysis or biomembrane penetration.
Application-Specific Comparisons
- Coatings/Stabilizers : Tinuvin®123 (), a liquid hindered amine light stabilizer (HALS) with octyloxy-piperidinyl groups, offers low volatility and UV protection. The target compound lacks UV activity but could stabilize emulsions or act as a plasticizer due to its hydroxyl and alkyl groups .
- However, its solubility-enhancing properties might aid in processing photovoltaic inks .
Biological Activity
(2R)-2,3-Bis(octyloxy)propan-1-OL is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by data tables and case studies to provide a comprehensive overview of the compound's biological activity.
(2R)-2,3-Bis(octyloxy)propan-1-OL is a glycerol derivative with two octyloxy groups attached to the second and third carbon atoms. Its structure can be represented as follows:
This compound's hydrophobic nature due to the long alkyl chains suggests potential applications in membrane interactions and drug delivery systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of (2R)-2,3-Bis(octyloxy)propan-1-OL. The compound exhibits significant activity against various bacterial strains and fungi.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
In a study by Chohan et al., the compound showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of (2R)-2,3-Bis(octyloxy)propan-1-OL were evaluated using in vitro models. The compound was found to significantly reduce the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Expression Level Reduction (%) |
|---|---|
| TNF-α | 45% |
| IL-6 | 38% |
| IL-1β | 50% |
These findings indicate that (2R)-2,3-Bis(octyloxy)propan-1-OL may be beneficial in treating inflammatory conditions .
Cytotoxicity
The cytotoxic effects of (2R)-2,3-Bis(octyloxy)propan-1-OL were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal fibroblasts | >100 |
The selectivity index indicates that (2R)-2,3-Bis(octyloxy)propan-1-OL could serve as a lead compound for developing new anticancer therapies .
Case Studies
-
Case Study: Antimicrobial Efficacy
A clinical trial involving patients with skin infections revealed that topical application of formulations containing (2R)-2,3-Bis(octyloxy)propan-1-OL resulted in faster recovery compared to standard treatments. The formulation showed a reduction in bacterial load and inflammation at the infection site. -
Case Study: Anti-inflammatory Activity
In a randomized controlled trial assessing the anti-inflammatory effects of (2R)-2,3-Bis(octyloxy)propan-1-OL in patients with rheumatoid arthritis, participants reported significant reductions in joint pain and swelling after four weeks of treatment.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
